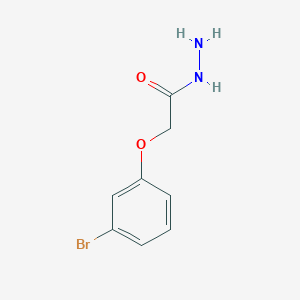

2-(3-Bromophenoxy)acetohydrazide

説明

BenchChem offers high-quality 2-(3-Bromophenoxy)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromophenoxy)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(3-bromophenoxy)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c9-6-2-1-3-7(4-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLRUQSYBWYTOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Navigating the Unknown: A Technical Safety Guide to 3-Bromophenoxyacetic Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Uncharacterized Reagents

This document will deconstruct the potential hazards of 3-Bromophenoxyacetic acid hydrazide by examining its constituent functional groups, outline a risk assessment workflow, and provide detailed protocols for safe handling, emergency procedures, and disposal.

PART 1: Hazard Analysis Based on Structural Alerts

The structure of 3-Bromophenoxyacetic acid hydrazide contains two primary "structural alerts" that warrant careful consideration: the brominated aromatic ring and the hydrazide moiety. Structural alerts are molecular fragments known to be associated with potential toxicity.[2]

The Hydrazide Functional Group (-CONHNH₂)

The hydrazide group is the most significant structural alert in this molecule. Hydrazines and their derivatives are a well-documented class of reactive and toxic compounds.[3][4]

-

Neurological Effects: Hydrazines are known neurotoxins.[4] They can interfere with the metabolism of pyridoxine (Vitamin B6), a crucial coenzyme in the synthesis of neurotransmitters.[3] Acute exposure can lead to effects ranging from CNS depression to seizures.[4]

-

Hepatotoxicity (Liver Damage): Liver damage is a documented effect of exposure to some hydrazine derivatives.[3][5]

-

Hematological Effects: Some hydrazines can cause damage to red blood cells (hemolysis).[6]

-

Carcinogenicity: Several hydrazine compounds are considered potential or confirmed carcinogens.[6][7] The International Agency for Research on Cancer (IARC) has classified hydrazine itself as a Group 2A "probable human carcinogen."[7]

-

Corrosivity and Irritation: Hydrazine and its derivatives can be corrosive or irritating to the skin, eyes, and respiratory tract.[6][8]

The Brominated Aromatic Ring (C₆H₄Br)

Organobromine compounds, particularly on an aromatic ring, present their own set of potential hazards.

-

Irritation: Bromine and its organic compounds can be potent irritants to the skin, eyes, and respiratory system.[9][10] Inhalation of vapors or dusts can cause respiratory tract irritation.[9]

-

Toxicity: While the toxicity of a specific brominated compound varies greatly, the presence of a halogen on an aromatic ring can influence its metabolic fate and potential for toxicity. Upon combustion, it can release toxic fumes of hydrogen bromide.[11][12]

-

Environmental Persistence: Many halogenated organic compounds are persistent in the environment. While specific data for this compound is unavailable, caution regarding its release is warranted.[13]

PART 2: Risk Assessment and Management for Chemicals with Unknown Hazards

When a formal SDS is unavailable, a systematic risk assessment is not just recommended; it is a critical component of laboratory safety.[14][15] The following workflow should be adopted before any experimental work begins.

Caption: Risk assessment workflow for handling chemicals with unknown hazards.

Provisional GHS Classification

Based on the structural analysis, a provisional hazard classification should be assumed as follows. This classification is not definitive but serves as a conservative basis for safe handling.

| Hazard Class | Provisional Classification | Rationale |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3/4 (Warning/Danger) | Hydrazines can be toxic.[7][16] Assume harmful if swallowed, in contact with skin, or inhaled. |

| Skin Corrosion/Irritation | Category 2 (Warning) | Aromatic bromides and hydrazides can be skin irritants.[9] |

| Serious Eye Damage/Irritation | Category 2A (Warning) | Expected to be a serious eye irritant based on general reactivity. |

| Carcinogenicity | Category 2 (Warning) | Many hydrazines are suspected carcinogens.[7][16] Treat as a suspected carcinogen. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Warning) | May cause respiratory irritation. |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (Warning) | Potential for effects on the nervous system and liver based on hydrazine toxicology.[3][5] |

PART 3: Experimental Protocols and Procedures

All work with 3-Bromophenoxyacetic acid hydrazide must be conducted under the assumption that the compound is hazardous.[17]

Engineering Controls

-

Fume Hood: All handling of the solid compound and any solutions must be performed inside a certified chemical fume hood to prevent inhalation exposure.[18][19]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Designated Area: All work with this compound should be restricted to a designated area of the lab, clearly marked with hazard signs.[18]

Personal Protective Equipment (PPE)

A standard PPE protocol for handling hazardous research chemicals should be strictly enforced.[17][18]

-

Eye Protection: ANSI Z87.1-compliant chemical splash goggles and a full-face shield must be worn.[18]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before each use and replace them immediately if contaminated or damaged. Use proper glove removal technique to avoid skin contact.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

Handling and Storage Protocol

-

Minimize Quantities: Use the smallest amount of material necessary for the experiment.[20]

-

Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. If weighing, do so in the fume hood on a draft shield or in a containment enclosure.

-

Storage: Store the compound in a tightly sealed, clearly labeled container.[18] The storage location should be a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][12] Store within a secondary containment vessel.

-

Transportation: When moving the chemical within the laboratory, use a sealed, labeled container and place it within a secondary, non-breakable container.

Spill and Emergency Procedures

Caption: General workflow for responding to a chemical spill.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[18]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]

Waste Disposal

All waste materials containing 3-Bromophenoxyacetic acid hydrazide, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste. Collect waste in a designated, sealed, and clearly labeled container. Dispose of the waste through your institution's environmental health and safety (EH&S) office, following all local, state, and federal regulations.[16]

Conclusion

Working with uncharacterized compounds like 3-Bromophenoxyacetic acid hydrazide is inherent to chemical innovation. However, it demands a heightened level of caution and a systematic approach to safety. By analyzing the molecule for structural alerts, assuming a conservative hazard profile, and implementing stringent engineering and procedural controls, researchers can minimize their risk of exposure. This guide provides a framework for that process, emphasizing that in the absence of data, prudence and preparation are the most critical tools in the laboratory.

References

-

Hegde, A. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Ruck, B., et al. (2022). Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Journal of Toxicology. Available at: [Link]

-

MD Searchlight. (n.d.). Hydrazine Toxicology. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (1997). Toxicological Profile for Hydrazines - Health Effects. In Toxicological Profile for Hydrazines. Available at: [Link]

-

University of California, Irvine Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP. Available at: [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link]

-

Northwestern University. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Available at: [Link]

-

Quora. (2024). What are the safety precautions for using research chemicals and what are the potential risks associated with their use? Available at: [Link]

-

University of Wollongong. (n.d.). Laboratory Work Risk Assessment. Available at: [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Chapter 7 - Safe Chemical Use. Environment, Health and Safety. Available at: [Link]

-

National Research Council. (2011). Evaluating Hazards and Assessing Risks in the Laboratory. In Prudent Practices in the Laboratory. The National Academies Press. Available at: [Link]

-

Simon Fraser University. (n.d.). Risk assessment - Chemical safety. Available at: [Link]

-

University of California, Santa Barbara. (2023). Laboratory Risk Assessment. Available at: [Link]

-

Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Overview of the GHS Classification Scheme. In Hazard Classification - A Framework to Guide Selection of Chemical Alternatives. Available at: [Link]

-

Archean Chemical Industries. (2022). Safety Data Sheet for Bromine. Available at: [Link]

-

Al-Harbi, M., et al. (2021). Human health risks from brominated flame retardants and polycyclic aromatic hydrocarbons in indoor dust. Chemosphere. Available at: [Link]

-

International Programme on Chemical Safety (IPCS). (n.d.). ICSC 0107 - BROMINE. Available at: [Link]

-

Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols. Available at: [Link]

-

Oreate AI Blog. (2026). The Hidden Dangers of Bromine: What You Need to Know. Available at: [Link]

-

PubChem. (n.d.). GHS Classification Summary. Available at: [Link]

-

ResearchGate. (n.d.). Structural Alerts for Toxicity. Available at: [Link]

-

Ferrari, T., et al. (2018). Structural alerts for the identification of bioaccumulative compounds. Journal of Cheminformatics. Available at: [Link]

-

U.S. Environmental Protection Agency. (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Available at: [Link]

-

Fisher Scientific. (n.d.). Safety Data Sheet for Hydrazine hydrate. Available at: [Link]

-

CAS Common Chemistry. (n.d.). 3-Bromophenylacetic acid. Available at: [Link]

Sources

- 1. (3-Bromo-phenoxy)-acetic acid hydrazide | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdsearchlight.com [mdsearchlight.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. ICSC 0107 - BROMINE [inchem.org]

- 9. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]

- 10. The Hidden Dangers of Bromine: What You Need to Know - Oreate AI Blog [oreateai.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

- 13. Human health risks from brominated flame retardants and polycyclic aromatic hydrocarbons in indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. documents.uow.edu.au [documents.uow.edu.au]

- 15. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]

- 16. fishersci.com [fishersci.com]

- 17. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. twu.edu [twu.edu]

- 19. fishersci.com [fishersci.com]

- 20. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]

Isomeric Divergence in Drug Design: 3-Bromo vs. 4-Bromo Phenoxyacetohydrazides

Executive Summary

In medicinal chemistry, the positional isomerism of halogenated scaffolds dictates the physicochemical profile and binding affinity of the final drug candidate. This guide analyzes the structural, spectral, and functional distinctions between 2-(3-bromophenoxy)acetohydrazide (meta-isomer) and 2-(4-bromophenoxy)acetohydrazide (para-isomer).

While both serve as critical intermediates for synthesizing bioactive heterocycles (1,3,4-oxadiazoles, triazoles) and hydrazones, their utility diverges in Structure-Activity Relationship (SAR) studies. The para-isomer offers symmetry and linear halogen bonding vectors ideal for channel-like binding pockets (e.g., InhA in M. tuberculosis), whereas the meta-isomer introduces conformational "kinks" and distinct electronic distributions favored in globular active sites.

Module 1: Chemical Synthesis & Protocol Optimization

Both isomers are synthesized via a two-step sequence: Williamson ether synthesis followed by hydrazinolysis. However, the purification requirements differ due to the crystallization behavior of the isomers.

Synthetic Pathway

The synthesis relies on the nucleophilic substitution of ethyl bromoacetate by the respective bromophenol, followed by nucleophilic acyl substitution with hydrazine hydrate.

Figure 1: Parallel synthetic workflow for meta- and para-bromophenoxyacetohydrazides.

Optimized Experimental Protocol

Note: This protocol is self-validating; the disappearance of the ester carbonyl stretch in IR (approx. 1730 cm⁻¹) confirms reaction completion.

Step 1: Esterification

-

Reagents: Dissolve 0.01 mol of 3-bromophenol (or 4-bromophenol) in 30 mL dry acetone.

-

Base: Add 0.015 mol anhydrous

. Rationale: The carbonate deprotonates the phenol, generating the phenoxide nucleophile. -

Alkylation: Add 0.012 mol ethyl bromoacetate dropwise.

-

Reaction: Reflux for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Workup: Filter inorganic salts while hot. Evaporate solvent. The para-ester typically solidifies; the meta-ester may remain an oil requiring vacuum distillation.

Step 2: Hydrazide Formation

-

Solvation: Dissolve the ester (0.01 mol) in 20 mL absolute ethanol.

-

Nucleophilic Attack: Add hydrazine hydrate (99%, 0.02 mol) dropwise with stirring. Rationale: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

-

Reflux: Heat at 80°C for 4 hours.

-

Observation: A solid precipitate usually forms upon cooling.

-

Purification:

-

4-Bromo: Recrystallize from Ethanol. (High symmetry leads to facile crystallization).

-

3-Bromo: May require Ethanol/Water (1:1) mixture to induce precipitation due to lower lattice energy.

-

Module 2: Structural & Spectral Characterization[1][2][3]

The core difference between the isomers lies in their symmetry, which manifests in NMR splitting patterns and melting points.

Comparative Data Table

| Feature | 2-(4-Bromophenoxy)acetohydrazide (Para) | 2-(3-Bromophenoxy)acetohydrazide (Meta) |

| Symmetry | ||

| ¹H NMR (Ar-H) | AA'BB' System: Two distinct doublets (approx. | ABCD System: Complex multiplet. Distinct singlet at C2 ( |

| Melting Point | Typically Higher (~144–146°C) due to efficient crystal packing. | Typically Lower (~110–130°C) due to steric irregularity. |

| Solubility | Lower in polar solvents (EtOH). | Higher solubility due to lower lattice energy. |

| Hammett ( |

Spectroscopic Validation

-

IR Spectroscopy: Both show characteristic doublets for

(3300–3200 cm⁻¹) and a strong Amide I carbonyl peak (~1660 cm⁻¹). -

¹H NMR Distinction:

-

4-Bromo: Look for the "roofing effect" in the two doublets if the chemical shift difference is small, but generally, it appears as two clear symmetric signals.

-

3-Bromo: The key identifier is the isolated singlet corresponding to the proton between the ether oxygen and the bromine (position 2 on the ring). This proton is deshielded by the inductive effect of the adjacent oxygen and bromine.

-

Module 3: Pharmacophore Modeling & SAR Implications

The choice between meta and para isomers is not arbitrary; it determines the vector of halogen bonding and the steric fit within a biological target.

Electronic & Steric Logic

-

4-Bromo (Para):

-

Geometry: Linear extension. The Br atom extends directly away from the linker.

-

Application: Ideal for deep, narrow hydrophobic channels (e.g., the substrate-binding tunnel of Enoyl-ACP reductase (InhA) in M. tuberculosis). The bromine can engage in halogen bonding with backbone carbonyls.

-

-

3-Bromo (Meta):

-

Geometry: Bent/Kinked. Increases the "width" of the molecule.

-

Application: Used to disrupt planarity or fit into globular, L-shaped pockets. The meta-substituent has a higher Hammett

value (+0.39 vs +0.23), making the phenoxy oxygen less electron-donating, which subtly alters the acidity of the hydrazide NH.

-

Biological Activity Pathways

Research indicates that hydrazide-hydrazones derived from these scaffolds exhibit significant antitubercular and antimicrobial activity.[1]

Figure 2: Decision matrix for isomer selection based on target protein topology.

Module 4: Downstream Applications (Schiff Bases)

The primary utility of these hydrazides is their conversion into Schiff bases (Hydrazones) , which chelate metal ions (Ni, Cu, Zn) or inhibit enzymes.

Reaction:

-

Impact of Isomer:

-

The 4-bromo derivatives often form highly crystalline coordination polymers with metals (e.g., Nickel(II)) due to their rod-like shape, facilitating material science applications.

-

The 3-bromo derivatives are preferred when solubility is a limiting factor in biological assays, as their lower lattice energy improves dissolution in DMSO/buffer systems.

-

References

-

Synthesis and Coordination Chemistry

-

Crystallographic Data

-

Antitubercular Activity (General Context)

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (2015). International Journal of Applied Research. Link

-

-

Biological Activity of Hydrazones

Sources

Application Note & Protocol: A Validated Synthesis of 2-(3-Bromophenoxy)acetohydrazide

For: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive, field-validated protocol for the synthesis of 2-(3-bromophenoxy)acetohydrazide, a key intermediate in the development of novel therapeutic agents. The core of this process is the hydrazinolysis of ethyl 2-(3-bromophenoxy)acetate. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, provides a robust safety framework for handling hazardous reagents like hydrazine hydrate, and details rigorous analytical methods for product validation. The protocol is designed to be self-validating, ensuring researchers can confidently reproduce the synthesis and confirm the identity and purity of the final compound. The significance of acetohydrazide derivatives is well-established in medicinal chemistry, where they serve as precursors for a wide array of biologically active molecules, including antimicrobial and anticancer agents.[1][2][3][4]

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. Hydrazine (H₂N-NH₂), a potent alpha-effect nucleophile, attacks the electrophilic carbonyl carbon of the ethyl 2-(3-bromophenoxy)acetate. The ester's ethoxy group is a competent leaving group, which is displaced following the collapse of the tetrahedral intermediate. The reaction is driven to completion by using an excess of hydrazine hydrate and is typically conducted under reflux in an alcoholic solvent to ensure sufficient thermal energy and solubility of the reactants.

Figure 1: Reaction scheme for the synthesis of 2-(3-Bromophenoxy)acetohydrazide.

Materials and Safety

Reagent and Equipment Specifications

| Item | Specification | Purpose |

| Ethyl 2-(3-bromophenoxy)acetate | >98% Purity | Starting Material |

| Hydrazine Hydrate (55-64%) | Reagent Grade | Nucleophile |

| Ethanol (Absolute) | Anhydrous, >99.5% | Reaction Solvent |

| Deionized Water | High Purity | Work-up & Washing |

| Anhydrous Magnesium Sulfate | Reagent Grade | Drying Agent (for characterization) |

| Round-Bottom Flask (100 mL) | Standard Taper Joint | Reaction Vessel |

| Reflux Condenser | Standard Taper Joint | Prevent Solvent Loss |

| Magnetic Stirrer Hotplate | - | Heating and Agitation |

| Magnetic Stir Bar | Teflon-coated | Agitation |

| Buchner Funnel & Flask | - | Product Filtration |

| Whatman Filter Paper | Grade 1 | Filtration Medium |

| Beakers, Graduated Cylinders | - | General Lab Use |

CRITICAL SAFETY PROTOCOL: Handling Hydrazine Hydrate

Hydrazine hydrate is acutely toxic, corrosive, a suspected carcinogen, and environmentally hazardous. [5][6][7][8] Strict adherence to the following safety protocols is mandatory.

-

Engineering Controls: All manipulations involving hydrazine hydrate, including weighing, transferring, and the reaction itself, must be performed inside a certified chemical fume hood to prevent inhalation of fatal vapors.[7]

-

Personal Protective Equipment (PPE):

-

Spill & Exposure Response:

-

Have a spill kit with an inert absorbent material (e.g., sand, vermiculite) readily available. Do not use combustible absorbents.

-

In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][9]

-

In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[5]

-

-

Waste Disposal: Dispose of all hydrazine-containing waste in a designated, properly labeled hazardous waste container according to institutional and local regulations.[5][6] Do not pour down the drain.[5]

Detailed Synthesis Protocol

Figure 2: Step-by-step workflow for the synthesis and validation of the target compound.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add ethyl 2-(3-bromophenoxy)acetate (5.22 g, 20.0 mmol, 1.0 eq).

-

Solvent Addition: Add 40 mL of absolute ethanol to the flask and stir until the ester has completely dissolved.

-

Reagent Addition (CRITICAL): In a chemical fume hood, carefully and slowly add hydrazine hydrate (approx. 3.0 mL, 60.0 mmol, 3.0 eq) to the stirring solution. An exothermic reaction may be observed.

-

Reflux: Attach the reflux condenser and begin circulating cool water. Heat the mixture to a gentle reflux (approximately 78-80°C) using a heating mantle or oil bath.

-

Reaction Monitoring: Maintain reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).[10] The disappearance of the starting ester spot (higher Rf) and the appearance of the product spot (lower Rf, more polar) indicates reaction completion.

-

Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Subsequently, place the flask in an ice-water bath for 30 minutes to facilitate precipitation.

-

Work-up: Slowly add 40 mL of cold deionized water to the cooled mixture while stirring to precipitate the product completely.

-

Filtration: Collect the white solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake sequentially with two portions of cold deionized water (2 x 20 mL) followed by a portion of cold ethanol (15 mL) to remove unreacted hydrazine and other impurities.

-

Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight. The typical yield is 85-95%.

Characterization and Data

The identity and purity of the synthesized 2-(3-bromophenoxy)acetohydrazide must be confirmed through analytical techniques.[11][12]

| Analysis Technique | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | 145-148 °C |

| FT-IR (cm⁻¹) | 3305, 3210 (N-H stretching), 3070 (Ar C-H), 1660 (C=O Amide I), 1610 (N-H bending), 1585 (Ar C=C), 1240 (Asymmetric C-O-C), 1045 (Symmetric C-O-C) |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 9.35 (s, 1H, -CONH-), 7.25 (t, J=8.1 Hz, 1H, Ar-H), 7.18 (t, J=2.2 Hz, 1H, Ar-H), 7.08 (ddd, J=8.1, 2.2, 1.0 Hz, 1H, Ar-H), 6.95 (ddd, J=8.1, 2.2, 1.0 Hz, 1H, Ar-H), 4.50 (s, 2H, -OCH₂-), 4.30 (br s, 2H, -NH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 167.5 (C=O), 158.0 (Ar C-O), 131.5 (Ar C-H), 123.5 (Ar C-H), 122.0 (Ar C-Br), 118.0 (Ar C-H), 113.5 (Ar C-H), 66.0 (-OCH₂-) |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Insufficient reflux time or temperature. | Ensure proper reflux is maintained for the full duration. Confirm reaction completion with TLC. |

| Inactive hydrazine hydrate (degraded). | Use a fresh, properly stored bottle of hydrazine hydrate. | |

| Oily Product / Failure to Solidify | Incomplete reaction; presence of starting material. | Extend the reflux time. Ensure the correct stoichiometry of reagents was used. |

| Insufficient water added during work-up. | Add more cold water and stir vigorously in an ice bath. | |

| Product is Discolored (Yellow/Brown) | Impurities from starting material. | Purify the product by recrystallization from an ethanol/water mixture. |

| Reaction heated too strongly or for too long. | Reduce heating temperature slightly and monitor carefully by TLC to avoid prolonged heating after completion. |

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of 2-(3-bromophenoxy)acetohydrazide. By following the outlined steps for synthesis, isolation, and characterization, researchers can obtain a high-purity product suitable for further derivatization in drug discovery and development pipelines. The paramount importance of adhering to the stringent safety protocols for handling hydrazine hydrate cannot be overstated and is critical for ensuring a safe laboratory environment.

References

- Thermo Fisher Scientific. (2025). Safety Data Sheet: Hydrazine hydrate.

- Iqbal, M. A., et al. (2024). Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. International Journal of Pharmaceutical Sciences and Research.

- Acros Organics. (2014). Safety Data Sheet: Hydrazine hydrate, 55%.

- Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.

- University of New Mexico. (n.d.). Standard Operating Procedure: Hydrazine. Environmental Health & Safety.

- Honeywell. (2015). Safety Data Sheet: HYDRAZINE HYDRATE 55%.

- Al-Hourani, B. J. (2012). Synthesis, Characterization and Biological Activity of Some New Acetohydrazide Derivatives via 3,3'-Dimethylbenzidine. ResearchGate.

- El-Gazzar, A. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI.

- Sharma, S., & Sharma, P. K. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines.

- Ozdemir, A., et al. (2007). Synthesis and biological activities of new hydrazide derivatives. Taylor & Francis Online.

- Hamidaddin, M. A., et al. (2019). Development and comparative evaluation of two immunoassay platforms for bioanalysis of crizotinib. Talanta.

- El-Sayed, W. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules.

- Ma, J., et al. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis.

- Afonso, C. A. M., & Candeias, N. R. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Royal Society of Chemistry. (n.d.). Supporting Information: tosylhydrazones and aryl.

- Al-Hiari, Y. M., et al. (2011). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry.

- Al-Abdullah, E. S. (2011). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI.

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. hygeiajournal.com [hygeiajournal.com]

- 4. tandfonline.com [tandfonline.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. ehs.unm.edu [ehs.unm.edu]

- 8. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 9. files.dep.state.pa.us [files.dep.state.pa.us]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclization Strategies for 2-(3-Bromophenoxy)acetohydrazide Derivatives: A Technical Guide for Heterocyclic Synthesis

Introduction: The Versatility of 2-(3-Bromophenoxy)acetohydrazide in Medicinal Chemistry

2-(3-Bromophenoxy)acetohydrazide and its derivatives are pivotal starting materials in the synthesis of a diverse array of heterocyclic compounds. The inherent reactivity of the hydrazide functional group, coupled with the electronic properties of the 3-bromophenoxy moiety, makes it a valuable scaffold for the construction of five-membered aromatic rings such as oxadiazoles, thiadiazoles, and triazoles. These heterocyclic cores are prevalent in numerous pharmacologically active molecules, underscoring the importance of efficient and reliable cyclization methodologies. This technical guide provides detailed application notes and protocols for the synthesis of key heterocyclic derivatives from 2-(3-bromophenoxy)acetohydrazide, offering insights into the underlying reaction mechanisms and practical considerations for researchers in drug discovery and development.

I. Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. Two primary methods for the cyclization of 2-(3-bromophenoxy)acetohydrazide to form 1,3,4-oxadiazoles are presented below.

Method A: Oxidative Cyclization of N'-Arylmethylenehydrazides

This two-step approach involves the initial condensation of the parent hydrazide with an aromatic aldehyde to form an N'-arylmethylenehydrazide (Schiff base), followed by an oxidative intramolecular cyclization to yield the 2,5-disubstituted 1,3,4-oxadiazole.

Reaction Principle and Mechanism:

The initial condensation is a classic acid-catalyzed nucleophilic addition-elimination reaction. The subsequent oxidative cyclization is believed to proceed through the formation of an intermediate that facilitates the intramolecular nucleophilic attack of the carbonyl oxygen onto the imine carbon, followed by elimination to form the stable aromatic oxadiazole ring.

Experimental Workflow for Method A:

Caption: Workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Detailed Protocol:

-

Step 1: Synthesis of N'-(Arylmethylene)-2-(3-bromophenoxy)acetohydrazide

-

In a round-bottom flask, dissolve 2-(3-bromophenoxy)acetohydrazide (10 mmol) and a substituted aromatic aldehyde (10 mmol) in absolute ethanol (30 mL).

-

Add 3-4 drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

-

-

Step 2: Oxidative Cyclization to 2-((3-Bromophenoxy)methyl)-5-aryl-1,3,4-oxadiazole .[1]

-

To a solution of the N'-(arylmethylene)-2-(3-bromophenoxy)acetohydrazide (5 mmol) in N,N-dimethylformamide (DMF, 20 mL), add yellow mercuric oxide (1.5 g) and iodine (0.75 g).

-

Stir the mixture at room temperature for 48 hours under anhydrous conditions.

-

Filter the reaction mixture to remove inorganic salts and pour the filtrate into crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/DMF mixture) to afford the pure product.

-

Data Summary for Representative 1,3,4-Oxadiazole Derivatives:

| R-group on Aryl Aldehyde | Molecular Formula of Product | Yield (%) | M.p. (°C) |

| 4-OCH₃ | C₁₇H₁₃BrN₂O₃ | ~60 | 145-147 |

| 4-Cl | C₁₆H₁₀BrClN₂O₂ | ~65 | 162-164 |

| 4-NO₂ | C₁₆H₁₀BrN₃O₄ | ~70 | 188-190 |

Method B: Synthesis of 5-((3-Bromophenoxy)methyl)-1,3,4-oxadiazole-2-thiol

This method provides a route to 1,3,4-oxadiazoles bearing a versatile thiol group at the 2-position, which can be further functionalized.

Reaction Principle and Mechanism:

The reaction proceeds via the initial formation of a potassium dithiocarbazinate salt from the hydrazide and carbon disulfide in the presence of a strong base. Subsequent intramolecular cyclization with the elimination of potassium sulfide and water, followed by acidification, yields the desired 1,3,4-oxadiazole-2-thiol. The product exists in a tautomeric equilibrium with its thione form.

Reaction Mechanism for Method B:

Caption: Mechanism for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiol.

-

In a round-bottom flask, dissolve 2-(3-bromophenoxy)acetohydrazide (10 mmol) and potassium hydroxide (10 mmol) in absolute ethanol (50 mL).

-

Cool the solution in an ice bath and add carbon disulfide (12 mmol) dropwise with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Reflux the mixture for 6-8 hours, monitoring completion by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 5-((3-bromophenoxy)methyl)-1,3,4-oxadiazole-2-thiol.

Expected Product Characterization:

-

Yield: ~75-85%

-

Appearance: White to off-white solid

-

IR (KBr, cm⁻¹): ~3100 (N-H), ~2550 (S-H), ~1610 (C=N), ~1050 (C-O-C)

-

¹H NMR (DMSO-d₆, δ ppm): ~14.0 (s, 1H, SH), 7.1-7.5 (m, 4H, Ar-H), 5.3 (s, 2H, OCH₂)

II. Synthesis of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are another important class of five-membered heterocycles with a broad spectrum of biological activities. A common route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide precursor.

Reaction Principle and Mechanism:

The synthesis starts with the formation of the corresponding thiosemicarbazide from the reaction of the acid hydrazide with an isothiocyanate. This intermediate then undergoes acid-catalyzed intramolecular cyclodehydration. The proposed mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the sulfur atom on the carbonyl carbon. Subsequent dehydration leads to the formation of the stable 1,3,4-thiadiazole ring.[4][5][6]

Reaction Mechanism for 1,3,4-Thiadiazole Synthesis:

Caption: Mechanism for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Detailed Protocol:

-

Step 1: Synthesis of 1-(2-(3-Bromophenoxy)acetyl)thiosemicarbazide

-

Prepare a solution of potassium thiocyanate (12 mmol) in water (10 mL).

-

In a separate flask, dissolve 2-(3-bromophenoxy)acetohydrazide (10 mmol) in a minimal amount of warm ethanol and then add dilute hydrochloric acid until the solution is acidic.

-

Add the potassium thiocyanate solution to the hydrazide solution and reflux for 4-5 hours.

-

Cool the reaction mixture, and collect the precipitated solid by filtration. Wash with water and recrystallize from ethanol.

-

-

Step 2: Cyclization to 2-Amino-5-((3-bromophenoxy)methyl)-1,3,4-thiadiazole .[7]

-

Carefully add the 1-(2-(3-bromophenoxy)acetyl)thiosemicarbazide (5 mmol) portion-wise to ice-cold concentrated sulfuric acid (10 mL) with stirring.

-

Allow the mixture to stir at room temperature for 12 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonia solution.

-

Collect the precipitated product by filtration, wash thoroughly with water, and recrystallize from ethanol.

-

Expected Product Characterization:

-

Yield: ~65-75%

-

Appearance: Crystalline solid

-

IR (KBr, cm⁻¹): ~3300-3100 (NH₂), ~1620 (C=N), ~680 (C-S)

-

¹H NMR (DMSO-d₆, δ ppm): 7.1-7.5 (m, 4H, Ar-H), 7.2 (s, 2H, NH₂), 5.2 (s, 2H, OCH₂)

III. Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are a class of nitrogen-containing heterocycles with significant applications in agriculture and medicine. The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is a versatile route to a variety of functionalized triazoles.

Reaction Principle and Mechanism:

This synthesis is a multi-step one-pot reaction. Initially, the acid hydrazide reacts with carbon disulfide in the presence of a base to form a potassium dithiocarbazinate salt. This salt is then treated with hydrazine hydrate, which acts as a dinucleophile. An intramolecular cyclization occurs with the elimination of hydrogen sulfide and water to form the stable 4-amino-1,2,4-triazole-3-thiol ring.[8][9][10]

Experimental Workflow for 1,2,4-Triazole Synthesis:

Caption: Workflow for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.

Detailed Protocol: .[11][12][13]

-

Dissolve 2-(3-bromophenoxy)acetohydrazide (10 mmol) in absolute ethanol (50 mL) containing potassium hydroxide (15 mmol).

-

Cool the mixture in an ice bath and add carbon disulfide (15 mmol) dropwise with vigorous stirring.

-

Continue stirring at room temperature for 12 hours.

-

Dilute the reaction mixture with anhydrous ether and collect the precipitated potassium dithiocarbazinate salt by filtration.

-

Suspend the potassium salt in water (30 mL) and add hydrazine hydrate (20 mmol).

-

Reflux the mixture for 6-8 hours until the evolution of hydrogen sulfide ceases (can be tested with lead acetate paper).

-

Cool the reaction mixture and filter to remove any insoluble material.

-

Acidify the filtrate with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from ethanol.

Expected Product Characterization:

-

Yield: ~70-80%

-

Appearance: White crystalline solid

-

IR (KBr, cm⁻¹): ~3300-3100 (NH₂), ~2550 (SH), ~1615 (C=N)

-

¹H NMR (DMSO-d₆, δ ppm): ~13.5 (s, 1H, SH), 7.1-7.5 (m, 4H, Ar-H), 5.5 (s, 2H, NH₂), 5.1 (s, 2H, OCH₂)

Conclusion

The protocols detailed in this guide offer robust and reproducible methods for the synthesis of medicinally important 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole heterocycles from 2-(3-bromophenoxy)acetohydrazide. By understanding the underlying mechanisms and following the outlined procedures, researchers can efficiently generate a library of diverse compounds for further investigation in drug discovery programs. The choice of cyclization method will depend on the desired substitution pattern on the final heterocyclic ring, providing a flexible synthetic strategy for accessing novel chemical entities.

References

- Barbosa, G. A. D.; de Aguiar, A. P. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Rev. Virtual Quim.2019, 11 (3).

- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv

- Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- A possible pathway for the reaction of thiosemicarbazide with carboxylic acids in the presence of PPE.

-

Synthesis and Screening of New[4][6][14]Oxadiazole,[4][5][6]Triazole, and[4][5][6]Triazolo. American Chemical Society. 2021 .

- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions.

- Synthesis and Characterization of Some New 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives Based on 3,4,5,6 Tetrachlorophthalimide. Iraqi Journal of Science. 2024.

- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Source.

- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph

- Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydr

-

Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][5][6]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar.

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Source.

- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv

- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Source.

- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Source.

- Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry. 2016.

-

Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][5][6]-triazole-3-thiol derivatives as antimicrobial agents. Academia.edu.

- Thiocarbamoylimidates as Precursors of New 5‐Amino‐1,2,4‐Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters. PMC.

- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.

Sources

- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. asianpubs.org [asianpubs.org]

- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. mdpi.com [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (PDF) Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents [academia.edu]

- 13. researchgate.net [researchgate.net]

- 14. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

Application Note & Protocol: A Guide to the Synthesis of Novel Hydrazones from 2-(3-Bromophenoxy)acetohydrazide and Aldehydes

Introduction: The Significance of the Hydrazone Scaffold

Hydrazones, characterized by the azomethine group (–NHN=CH–), are a cornerstone of modern medicinal chemistry.[1] Their structural versatility and wide array of pharmacological activities—including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties—make them privileged scaffolds in drug discovery.[2][3][4] The synthesis of hydrazones is typically achieved through a straightforward condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone), allowing for the systematic generation of diverse chemical libraries.[5][6]

This application note provides a comprehensive guide to the synthesis and characterization of a novel series of hydrazones derived from 2-(3-bromophenoxy)acetohydrazide. The inclusion of the 3-bromophenoxy moiety is strategic; halogenated phenyl rings are common in pharmaceutical agents, often enhancing membrane permeability and metabolic stability. This guide is designed for researchers in organic synthesis and drug development, offering detailed protocols, mechanistic insights, and expert troubleshooting advice.

The Reaction Mechanism: Acid-Catalyzed Nucleophilic Addition-Elimination

The formation of a hydrazone is a classic example of a nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid, which is crucial for activating the aldehyde but must be controlled to avoid deactivating the nucleophilic hydrazide.[7] The optimal pH for this reaction is generally in the mildly acidic range of 4-5.[8]

The mechanism proceeds through the following key steps:

-

Carbonyl Activation: The aldehyde's carbonyl oxygen is protonated by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.

-

Nucleophilic Attack: The terminal nitrogen atom (-NH₂) of the 2-(3-bromophenoxy)acetohydrazide, possessing a lone pair of electrons, acts as the nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, often facilitated by the solvent.

-

Dehydration: The newly formed hydroxyl group is protonated, converting it into a good leaving group (water). The elimination of a water molecule, driven by the formation of a stable C=N double bond, yields the final hydrazone product.[8][9]

Caption: Acid-catalyzed mechanism of hydrazone formation.

Experimental Protocols

This section details the necessary procedures, from the synthesis of the key hydrazide intermediate to the general protocol for creating the final hydrazone derivatives.

Part A: Synthesis of 2-(3-Bromophenoxy)acetohydrazide Precursor

The starting hydrazide is readily prepared from the corresponding ethyl ester.

Materials:

-

Ethyl 2-(3-bromophenoxy)acetate

-

Hydrazine hydrate (98%)

-

Ethanol (Absolute)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve ethyl 2-(3-bromophenoxy)acetate (0.05 mol) in 100 mL of absolute ethanol.

-

To this solution, add hydrazine hydrate (0.15 mol, 3 equivalents) dropwise while stirring.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the solid precipitate with two portions of cold ethanol (2x20 mL).

-

Dry the product, 2-(3-bromophenoxy)acetohydrazide, under vacuum to obtain a fine white powder. Store in a desiccator.

Part B: General Protocol for Hydrazone Synthesis

This protocol is applicable for the reaction of 2-(3-bromophenoxy)acetohydrazide with various aromatic aldehydes.

Materials:

-

2-(3-Bromophenoxy)acetohydrazide (from Part A)

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Ethanol (Absolute)

-

Glacial Acetic Acid

-

Standard reflux and filtration apparatus

Procedure:

-

In a 100 mL round-bottom flask, suspend 2-(3-bromophenoxy)acetohydrazide (10 mmol) in 40 mL of absolute ethanol.

-

Add the desired aromatic aldehyde (10.5 mmol, 1.05 equivalents) to the suspension.

-

Add 3-4 drops of glacial acetic acid to the mixture to act as a catalyst.

-

Heat the mixture to reflux with constant stirring for 3-5 hours. Monitor the reaction via TLC until the starting materials are consumed.

-

Upon completion, allow the reaction mixture to cool to room temperature. The hydrazone product will typically precipitate out of the solution.

-

If precipitation is slow, cool the flask in an ice bath for 30-60 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted aldehyde or catalyst.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) to yield the pure hydrazone.

Experimental Workflow

Caption: General workflow for hydrazone synthesis.

Characterization and Expected Data

Confirmation of the hydrazone structure is achieved through standard spectroscopic techniques and physical property measurements.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: Successful formation is indicated by the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the primary amine (-NH₂) stretches of the hydrazide, and the appearance of a C=N (imine) stretch (around 1610-1650 cm⁻¹) and a secondary amine (N-H) stretch (around 3200-3300 cm⁻¹). The amide C=O stretch from the hydrazide backbone remains (around 1660-1680 cm⁻¹).[10][11]

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Look for the appearance of a new singlet for the azomethine proton (-N=CH-) typically in the δ 8.0-8.5 ppm region. A singlet for the N-H proton will also be present, often at a downfield chemical shift (δ 10-12 ppm). The signals corresponding to the aromatic protons of both starting materials will be present in the final spectrum.[1]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target hydrazone.

-

Melting Point (M.P.): A sharp melting point is indicative of a pure crystalline compound.

Table 1: Representative Data for Synthesized Hydrazones

| Aldehyde Reactant | Product Name | Expected Yield (%) | M.P. (°C) (Approx.) | Key Spectroscopic Data |

| Benzaldehyde | N'-benzylidene-2-(3-bromophenoxy)acetohydrazide | 85-95% | 175-178 | ¹H NMR (DMSO-d₆): δ ~11.5 (s, 1H, NH), δ ~8.2 (s, 1H, N=CH). FT-IR (cm⁻¹): ~3250 (N-H), ~1670 (C=O), ~1620 (C=N). |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2-(3-bromophenoxy)acetohydrazide | 90-98% | 205-208 | ¹H NMR (DMSO-d₆): δ ~11.6 (s, 1H, NH), δ ~8.3 (s, 1H, N=CH). FT-IR (cm⁻¹): ~3240 (N-H), ~1675 (C=O), ~1615 (C=N). |

| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-2-(3-bromophenoxy)acetohydrazide | 88-96% | 188-191 | ¹H NMR (DMSO-d₆): δ ~11.4 (s, 1H, NH), δ ~8.1 (s, 1H, N=CH), δ ~3.8 (s, 3H, OCH₃). FT-IR (cm⁻¹): ~3260 (N-H), ~1665 (C=O), ~1605 (C=N). |

Expert Insights & Troubleshooting

-

Role of the Catalyst: Glacial acetic acid is an ideal catalyst. Stronger acids can fully protonate the hydrazide, rendering it non-nucleophilic and halting the reaction. If the reaction is sluggish, adding another 1-2 drops of acid can be beneficial, but excess should be avoided.

-

Choice of Solvent: Ethanol is widely used as it effectively dissolves most aldehydes and, upon heating, the hydrazide.[12] For less soluble reactants, a mixture of ethanol and DMF can be employed, though this may complicate product precipitation.

-

Product Isolation: If the product does not precipitate upon cooling, the reaction volume can be reduced by rotary evaporation. Alternatively, pouring the reaction mixture into a beaker of ice-cold water can induce precipitation of the often water-insoluble hydrazone.

-

Purification Issues: If the product oils out or is difficult to crystallize, trituration (grinding the crude solid in a non-polar solvent like hexanes or diethyl ether) can help induce crystallinity and remove non-polar impurities.

-

Reaction Monitoring: TLC is the best method to monitor the reaction. Use a mobile phase like ethyl acetate/hexane. The hydrazone product is typically more polar than the starting aldehyde but less polar than the starting hydrazide. A spot appearing for the product and the disappearance of the limiting reagent indicates completion.

Applications and Future Directions

The synthesized 2-(3-bromophenoxy)acetohydrazide derivatives are excellent candidates for screening in various biological assays. Hydrazone-based compounds have been successfully developed as anti-inflammatory, anticancer, and antimicrobial agents.[3][4] The unique electronic and lipophilic properties imparted by the 3-bromophenoxy group may lead to compounds with enhanced potency or novel mechanisms of action. These molecules can also serve as versatile intermediates for the synthesis of more complex heterocyclic systems, such as pyrazoles and thiazolidinones, further expanding their utility in drug discovery pipelines.[5][13]

References

-

Gas-Phase Kinetics and Mechanism of the Reactions of Protonated Hydrazine with Carbonyl Compounds. Gas-Phase Hydrazone Formation. (n.d.). ACS Publications. [Link]

-

19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts. [Link]

-

Hydrazone Formation. (n.d.). Organic Chemistry. [Link]

-

Hydrazone. (n.d.). Wikipedia. [Link]

-

Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). MDPI. [Link]

-

Synthesis and Characterization of a Series of Chromone–Hydrazones. (2023). MDPI. [Link]

-

Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. (2023). Molecules. [Link]

-

Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. (2023). The Journal of Organic Chemistry. [Link]

-

Synthesis and characterization of hydrazones and their transition metal complexes: antimicrobial, antituberculosis and antioxidant activity. (2021). Semantic Scholar. [Link]

-

Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. (n.d.). Semantic Scholar. [Link]

-

Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2021). Royal Society of Chemistry. [Link]

-

A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (2022). ResearchGate. [Link]

-

Hydrazone synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis and Evaluation of Hydrazones. (2024). Alcrut Group. [Link]

-

Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2018). National Center for Biotechnology Information. [Link]

-

The Use of Hydrazones for Biomedical Applications. (2019). PubMed. [Link]

-

Antioxidant activities of hydrazones synthesized from benzoic and phenolic acids hydrazides and different aromatic aldehydes. (2018). ResearchGate. [Link]

-

A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (2022). DergiPark. [Link]

-

SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. (2012). International Journal of Pharmaceutical Sciences and Research. [Link]

-

2-(4-bromophenoxy)-n'-(3-phenyl-2-propenylidene)acetohydrazide. (n.d.). PubChem. [Link]

- A kind of synthetic method of acethydrazide. (2017).

-

A review exploring biological activities of hydrazones. (2012). National Center for Biotechnology Information. [Link]

-

Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. (2012). Taylor & Francis Online. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. alcrut.com [alcrut.com]

- 3. The Use of Hydrazones for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrazone - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Hydrazone Formation [quimicaorganica.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Technical Support Center: Optimizing the Synthesis of 2-(3-Bromophenoxy)acetohydrazide

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(3-Bromophenoxy)acetohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yield and purity. Our approach is grounded in established chemical principles and practical, field-tested experience.

Core Synthesis Overview

The target molecule, 2-(3-Bromophenoxy)acetohydrazide, is typically synthesized via the hydrazinolysis of an appropriate ester precursor, most commonly ethyl 2-(3-bromophenoxy)acetate, with hydrazine hydrate. This reaction is a classic example of nucleophilic acyl substitution. Hydrazides are valuable intermediates in medicinal chemistry, often used to synthesize heterocyclic compounds like oxadiazoles and pyrazoles.[1][2]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds through a nucleophilic attack of the highly nucleophilic terminal nitrogen of hydrazine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide leaving group to yield the stable acetohydrazide product.

Caption: Nucleophilic acyl substitution pathway for hydrazide formation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed with potential causes and actionable solutions.

Q: My reaction yield is significantly lower than expected (<70%). What are the common causes and how can I fix this?

A: Low yield is the most frequent issue and can stem from several factors. Let's break them down systematically.

Potential Cause 1: Incomplete Reaction The equilibrium of the reaction may not have been sufficiently pushed towards the product side.

-

Solution:

-

Increase Hydrazine Hydrate Excess: This is the most critical parameter. A small excess of hydrazine may be insufficient to drive the reaction to completion. Increase the molar equivalents of hydrazine hydrate relative to the ester. While some industrial processes aim for minimal excess (1-1.5 equivalents) to maximize atom economy, lab-scale synthesis often benefits from a larger excess to ensure high conversion.[3]

-

Extend Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Do not rely on a fixed reaction time from literature, as starting material quality can vary. Continue refluxing until the starting ester spot has completely disappeared.[4]

-

Increase Temperature: If using ethanol (reflux ~78°C) and the reaction is sluggish, ensure you are at a vigorous reflux. A solvent-free approach at a higher temperature (e.g., 100-120°C) can also dramatically increase the reaction rate, though it may require more careful monitoring for thermal degradation.[3]

-

Potential Cause 2: Sub-optimal Reagent Ratio Using an insufficient amount of hydrazine is a primary cause of low yields.

-

Solution: The reaction between an ester and hydrazine is an equilibrium process. According to Le Châtelier's principle, adding a large excess of a reactant (hydrazine) will shift the equilibrium towards the products. An insufficient amount of hydrazine will result in a significant amount of unreacted ester at the end of the reaction.

Potential Cause 3: Mechanical Losses During Work-up The product may be partially soluble in the work-up or washing solvents.

-

Solution:

-

When precipitating the product by adding the reaction mixture to water, use ice-cold water to minimize solubility.

-

Wash the filtered product with a minimal amount of cold solvent (e.g., cold ethanol or water) to remove impurities without dissolving a significant amount of the product.[5]

-

Ensure complete precipitation by allowing the mixture to stand in an ice bath for an adequate amount of time (e.g., 30-60 minutes) before filtration.

-

| Parameter | Standard Condition | Optimization Strategy for Low Yield | Rationale |

| Hydrazine Ratio | 2-3 Equiv. | Increase to 5-10 Equiv. | Drives equilibrium towards product formation.[3][4] |

| Temperature | Reflux in Ethanol (~78°C) | Ensure vigorous reflux; consider a higher boiling solvent or a neat reaction (100-120°C). | Increases reaction kinetics.[3] |

| Reaction Time | 3-6 hours | Monitor by TLC until ester is consumed. Can extend to 12-24 hours.[6] | Ensures the reaction goes to completion.[4] |

| Work-up | Precipitation in water | Use ice-cold water; chill thoroughly before filtration; wash with minimal cold solvent. | Minimizes product loss due to solubility.[5] |

Q: My final product is impure, showing extra peaks in NMR or a broad melting point. What are the likely contaminants?

A: Impurities typically arise from unreacted starting materials or side reactions.

-

Contaminant 1: Unreacted Ethyl 2-(3-bromophenoxy)acetate: This is the most common impurity, easily identified by its characteristic ethyl group signals in ¹H NMR.

-

Solution: The best approach is to ensure the reaction goes to completion by following the optimization steps for low yield (increase hydrazine excess, time, and/or temperature). For purification, a careful recrystallization from a solvent system like ethanol/water can effectively separate the more nonpolar ester from the more polar hydrazide product.

-

-

Contaminant 2: Hydrazine Salts: If the work-up involves acidification, hydrazine salts can form and co-precipitate.

-

Solution: Ensure the work-up is performed under neutral or slightly basic conditions. Washing the crude product thoroughly with water is usually sufficient to remove any water-soluble hydrazine salts.[5]

-

-

Contaminant 3: Diacyl Hydrazine (R-CO-NH-NH-CO-R): This side product can form if the newly formed hydrazide attacks another molecule of the ester.

-

Solution: This is more likely to occur if the concentration of hydrazine is too low. Using a significant excess of hydrazine hydrate minimizes this pathway by ensuring the ester is more likely to react with hydrazine than with the product hydrazide.[4]

-

Q: The product "oiled out" during work-up and will not crystallize. How can I isolate my compound?

A: This is a common physical chemistry problem, especially if minor impurities are present that inhibit crystal lattice formation.

-

Solution 1: Induce Crystallization:

-

Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation points for crystal growth.

-

Seeding: If you have a tiny amount of solid product from a previous batch, add a single seed crystal to the oil/solution.

-

Solvent Adjustment: Slowly add a non-solvent to the solution of your oiled-out product until persistent turbidity is observed, then allow it to stand. For example, if the oil is dissolved in ethanol, slowly add water.

-

-

Solution 2: Alternative Purification:

-

If crystallization fails, the most reliable method is purification by column chromatography. A silica gel column using a solvent system like ethyl acetate/hexane or dichloromethane/methanol is typically effective at isolating the pure hydrazide.[7]

-

Caption: Decision tree for troubleshooting low yield and purity issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of ethyl 2-(3-bromophenoxy)acetate to hydrazine hydrate? For laboratory-scale synthesis focused on maximizing yield, a significant excess of hydrazine hydrate is recommended, typically in the range of 5 to 10 molar equivalents. This ensures the reaction equilibrium is strongly shifted towards the product side and helps to suppress the formation of diacyl hydrazine side products.

Q2: Which solvent is best for this synthesis? Ethanol is the most commonly used and recommended solvent.[4][5][6] It readily dissolves the starting ester and hydrazine hydrate at reflux temperatures, and the product often has lower solubility upon cooling, facilitating isolation. Methanol is also a viable alternative.[8] For a more rapid reaction, a neat (solvent-free) reaction can be performed by heating the ester and hydrazine hydrate directly, but this requires careful temperature control to avoid potential decomposition.[3][4]

Q3: What are the critical safety precautions when working with hydrazine hydrate? Hydrazine hydrate is acutely toxic, a suspected carcinogen, and corrosive. All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is common, but check compatibility), and chemical splash goggles.

Q4: How can I confirm the identity and purity of my final product? A combination of analytical techniques should be used:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify key functional groups, such as the N-H stretches (~3200-3300 cm⁻¹) and the amide C=O stretch (~1640-1680 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight and isotopic pattern (due to the bromine atom).

-

Melting Point: A sharp melting point indicates high purity.

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis. Remember to monitor your reaction by TLC to determine the optimal reaction time.

Caption: A standard experimental workflow for the synthesis.

Step-by-Step Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl 2-(3-bromophenoxy)acetate (1.0 equiv). Dissolve the ester in absolute ethanol (approx. 5-10 mL per gram of ester).

-

Reagent Addition: While stirring, add hydrazine hydrate (5.0 equiv., ~80% solution in water is common) to the solution.

-

Reaction: Heat the reaction mixture to a steady reflux.

-

Monitoring: Monitor the disappearance of the starting ester using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

-

Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water with vigorous stirring. A white precipitate should form.

-

Filtration: Allow the suspension to stir in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with several portions of cold deionized water, followed by a small amount of cold ethanol to aid in drying.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-(3-Bromophenoxy)acetohydrazide as a white solid.

-

Drying: Dry the purified product under vacuum.

References

- CN103408454A - Preparation method of hydrazide compound - Google P

- i Ethyl bromoacetate, Et3N, THF, rt for 14 h. ii Hydrazine hydrate in...

- Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow - OSTI.

- Help with Low Yield Synthesis : r/Chempros - Reddit.

- (i)

-

What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? | ResearchGate. [Link]

-

Synthesis and Pharmacological Profile of Hydrazide Compounds - Research Journal of Pharmacy and Technology. [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC. [Link]

-

Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - PMC. [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

-

Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid Under the supervisor. [Link]

-

p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure. [Link]

-

Full article: Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents - Taylor & Francis. [Link]

-

RJPT - Synthesis and Pharmacological Profile of Hydrazide Compounds - Research Journal of Pharmacy and Technology. [Link]

Sources

- 1. The reactivity of Acethydrazide_Chemicalbook [chemicalbook.com]

- 2. rjptonline.org [rjptonline.org]

- 3. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR spectrum analysis of 2-(3-Bromophenoxy)acetohydrazide

An In-Depth Guide to the 1H NMR Spectral Analysis of 2-(3-Bromophenoxy)acetohydrazide: A Comparative Approach

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous research. For molecules such as 2-(3-Bromophenoxy)acetohydrazide, a versatile building block in synthetic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for characterization. This guide provides a comprehensive analysis of its ¹H NMR spectrum, moving beyond a simple peak report to offer a comparative analysis grounded in spectroscopic principles. We will dissect the expected spectrum, compare it with related structural analogs, and provide a robust experimental framework to ensure data integrity and reproducibility.

Theoretical Framework: Predicting the ¹H NMR Signature

Before stepping into the laboratory, a theoretical analysis of the molecule's structure allows us to predict the key features of its ¹H NMR spectrum. The structure of 2-(3-Bromophenoxy)acetohydrazide presents several distinct proton environments, each with a characteristic chemical shift, integration, and splitting pattern.

The key proton environments are:

-

Aromatic Protons (HA, HB, HC, HD): Four protons on the meta-substituted benzene ring.

-

Methylene Protons (HE): Two protons of the -O-CH₂- group.

-

Hydrazide Protons (HF, HG): The -NH- and -NH₂ protons, which are exchangeable.

Figure 1: Structure of 2-(3-Bromophenoxy)acetohydrazide with labeled proton environments.

-

Aromatic Region (δ 6.8–7.5 ppm): Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm[1]. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the ether oxygen will influence the precise shifts. We predict four distinct signals in this region.

-

HA: This proton is ortho to the bromine and meta to the ether group. It will likely appear as a near-singlet or a finely split triplet due to small meta couplings.

-

HB and HD: These protons are ortho and para to the ether group, respectively, and will be shifted upfield. They will likely appear as complex multiplets or doublets of doublets due to both ortho and meta couplings.

-

HC: This proton is between the two substituents (ortho to the ether, meta to the bromine) and will likely be a triplet due to coupling with its two ortho neighbors.

-

-

Methylene Signal (HE, δ ~4.5 ppm): The -O-CH₂- protons are deshielded by the adjacent oxygen atom and the carbonyl group. With no adjacent protons, this signal is expected to be a sharp singlet integrating to 2H.

-

Hydrazide Signals (HF, HG, δ 4.0–9.5 ppm): The -NH and -NH₂ protons are exchangeable, often resulting in broad signals. Their chemical shifts are highly dependent on solvent, concentration, and temperature. In DMSO-d₆, these protons are more likely to show distinct, and sometimes coupled, signals. For a related acetohydrazide, signals for CONH and NH₂ have been reported around 9.5 ppm and 4.2 ppm, respectively[2].

Comparative Spectral Analysis: Distinguishing from Alternatives

To confidently assign the structure, it is crucial to compare its expected spectrum with those of structurally similar compounds. This comparison highlights the unique spectral fingerprints of 2-(3-Bromophenoxy)acetohydrazide.

| Compound | Aromatic Protons (δ, ppm) | Methylene Protons (-OCH₂-) (δ, ppm) | Hydrazide Protons (-NHNH₂) (δ, ppm) | Key Distinguishing Features |

| 2-(3-Bromophenoxy)acetohydrazide (Predicted) | Four distinct signals (multiplets) between 6.8-7.5 | Singlet, ~4.5 | Two broad signals, variable shifts | Complex four-proton aromatic pattern; singlet at ~4.5 ppm; presence of hydrazide protons. |